N-(2,6-difluorophenyl)-4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide
Description
N-(2,6-difluorophenyl)-4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
Properties
Molecular Formula |
C22H22F2N4O2 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
N-(2,6-difluorophenyl)-4-[(2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide |
InChI |
InChI=1S/C22H22F2N4O2/c1-14-25-19-8-3-2-5-16(19)21(29)28(14)13-15-9-11-27(12-10-15)22(30)26-20-17(23)6-4-7-18(20)24/h2-8,15H,9-13H2,1H3,(H,26,30) |
InChI Key |
KYZXQDDRIXCNLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C(=O)NC4=C(C=CC=C4F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the quinazolinone moiety: This step may involve the reaction of a suitable quinazolinone derivative with the piperidine intermediate.
Attachment of the difluorophenyl group: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorophenyl)-4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its biological activity, including potential therapeutic effects.
Medicine: The compound could be investigated for its potential as a drug candidate for treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide would depend on its specific biological or chemical activity. This may involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,6-difluorophenyl)-4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide may include other piperidine carboxamides or quinazolinone derivatives. Examples include:
- N-(2,6-difluorophenyl)-4-(quinazolin-4-yl)piperidine-1-carboxamide
- N-(2,6-difluorophenyl)-4-(2-methylquinazolin-4-yl)piperidine-1-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
